CRS400393 was developed through a systematic optimization process of benzothiazole amide analogs. It was synthesized as part of a broader effort to discover effective treatments for resistant strains of mycobacteria. The classification of CRS400393 falls under antimycobacterial agents, specifically targeting the mmpL3 protein, which is crucial for the survival of mycobacteria.
The synthesis of CRS400393 involves several key steps:
The molecular structure of CRS400393 can be elucidated through its chemical formula and three-dimensional conformation. It features a benzothiazole core linked to a cycloalkyl amide group. The specific arrangement of atoms contributes to its biological activity.
CRS400393 undergoes various chemical reactions that are critical for its biological activity:
CRS400393 exerts its antimycobacterial effects primarily through:
CRS400393 possesses several notable physical and chemical properties:
CRS400393 has significant potential in various scientific applications:
CRS400393 (CAS: 2253175-64-1) is a benzothiazole amide derivative with the molecular formula C₁₈H₂₀Cl₂N₂OS and a molecular weight of 383.34 g/mol. Its structure features a bicyclic 3,3,5-trimethylcyclohexyl group linked to a dichloro-substituted benzothiazole core via an amide bond, replacing the initial adamantyl group identified in early leads to reduce lipophilicity while retaining potency [3] [9]. Key physicochemical properties include:
Table 1: Antimycobacterial Activity Spectrum of CRS400393
Mycobacterial Strain | MIC (μg/mL) |
---|---|
M. abscessus (ATCC 19977) | 0.03 |
M. tuberculosis (H37Rv) | ≤0.12 |
M. avium | 2 |
M. intracellulare | 2 |
CRS400393 demonstrates negligible inhibition of human cytochrome P450 isoforms (CYP2B6, CYP3A4), suggesting selective antimycobacterial action without major off-target pharmacological interactions [1] [9].
The discovery of CRS400393 occurs against a backdrop of declining antibiotic innovation. The "golden era" (1940–1962) yielded most antibiotic classes in use today, but a discovery void followed, with few novel structural classes emerging after 1987 [5]. Antimicrobial resistance, particularly in mycobacteria, escalated during this period, compounded by:
Nontuberculous mycobacteria (NTM) such as M. abscessus emerged as critical targets, causing more U.S. infections than M. tuberculosis by the 2010s [3]. Yet prior to CRS400393, no drugs specifically targeting NTM existed, with treatment relying on repurposed anti-tubercular agents with suboptimal efficacy [3] [8]. This gap spurred targeted drug discovery programs, including the high-throughput screen (350,000 compounds) that identified the benzothiazole amide chemotype precursor to CRS400393 [3].
CRS400393 exhibits a mycobacteria-specific spectrum of activity, with potency against both rapid- (M. abscessus) and slow-growers (M. avium complex), as well as M. tuberculosis [3]. Its development involved systematic structural optimization:
Table 2: Key Structure-Activity Relationship (SAR) Insights
Structural Modification | Impact on Activity |
---|---|
Replacement of adamantyl with 3,3,5-trimethylcyclohexyl | Retained Mabs potency (MIC: 0.5 μg/mL) but reduced SGM activity [3] |
6-Chloro substitution on benzothiazole | Enhanced Mabs potency (MIC: 0.03 μg/mL) vs. unsubstituted (MIC: 4 μg/mL) [3] |
5,7-Difluoro substitution | Improved Mtb activity (MIC: 1–2 μg/mL) [3] |
Mechanism of Action: CRS400393 inhibits MmpL3, a mycolic acid transporter essential for assembling the mycobacterial cell envelope. Mycolic acids are critical components of the outer membrane barrier, and their disruption compromises cell integrity and virulence [3] [8]. This mechanism aligns with established antimycobacterial strategies targeting cell wall synthesis (e.g., isoniazid inhibiting mycolic acid biosynthesis) but operates through a distinct molecular target [8].
In Vivo Efficacy: Proof-of-concept mouse models of M. abscessus infection demonstrate significant reduction in bacterial burden, supporting its therapeutic potential [3]. The compound's mycobacteria-specificity minimizes collateral damage to commensal flora, a key advantage over broad-spectrum antibiotics [3] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: